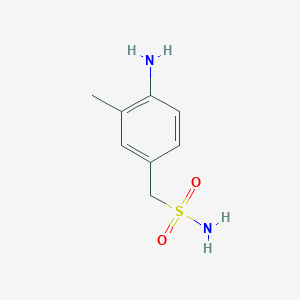

(4-amino-3-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

(4-amino-3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNIBNPMYUTFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Amino 3 Methylphenyl Methanesulfonamide and Its Analogues

Retrosynthetic Analysis of the (4-amino-3-methylphenyl)methanesulfonamide Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential synthetic routes from simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered.

The most common strategy involves a disconnection at the sulfonamide (S-N) bond. This functional group interconversion (FGI) approach points to a reaction between an amine and a sulfonyl chloride. This leads to the key intermediate, 4-amino-3-methylaniline (also known as 2,5-diaminotoluene), and methanesulfonyl chloride. However, the presence of two amino groups in 2,5-diaminotoluene (B146830) would lead to poor selectivity.

A more plausible and controlled retrosynthetic route involves another FGI step, tracing the 4-amino group back to a nitro group. This identifies 2-methyl-4-nitroaniline (B30703) as a crucial precursor. This intermediate offers several advantages: the nitro group deactivates the ring towards further electrophilic substitution and can be selectively reduced to the desired amine in a late-stage step. The synthesis then simplifies to two main challenges: the formation of the sulfonamide bond and the synthesis of the 2-methyl-4-nitroaniline core.

A third potential disconnection could be at the C-S bond, which would involve installing the methanesulfonyl group onto the aromatic ring directly. This could be achieved through chlorosulfonylation of a suitable precursor like N-acetyl-2-methylaniline, followed by reduction and reaction with a methylating agent, though this is often a less direct approach. The most strategically sound pathway proceeds through the 2-methyl-4-nitroaniline intermediate.

Classical Synthetic Routes for Sulfonamide Formation

The formation of the sulfonamide bond is a cornerstone of many synthetic sequences in medicinal and materials chemistry.

Sulfonylation of Aromatic Amines

The reaction of an amine with a sulfonyl chloride is the most traditional and widely used method for creating sulfonamides. In the context of synthesizing the target molecule, the amino group of a precursor like 2-methyl-4-nitroaniline would first need to be protected (e.g., via acetylation) to prevent it from reacting with the sulfonyl chloride. However, a more direct route involves the reduction of the nitro group at a later stage.

The key step would be the reaction of a protected or precursor aniline (B41778) with methanesulfonyl chloride (MsCl). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. masterorganicchemistry.com The choice of solvent is often an aprotic one, like dichloromethane (B109758) or tetrahydrofuran.

General Reaction Scheme:

Ar-NH₂ + CH₃SO₂Cl → Ar-NHSO₂CH₃ + HCl

The reactivity of the amine is crucial, and steric hindrance from the adjacent methyl group in the target molecule's precursor could influence reaction rates.

Alternative Sulfonamide Bond Formation Reactions

Recent advances in organic synthesis have provided several alternatives to the classical sulfonyl chloride method, often offering milder conditions or different substrate scopes.

One innovative approach involves the one-pot synthesis of sulfonamides from unactivated aromatic carboxylic acids and amines. acs.orgnih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation, converting an aromatic carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine in the same vessel. acs.orgnih.gov This avoids the need to pre-synthesize and isolate potentially unstable sulfonyl chlorides.

Another modern strategy employs novel sulfinylamine reagents, such as N-Sulfinyl-O-(tert-butyl)hydroxylamine, which can react directly with organometallic nucleophiles (e.g., Grignard reagents) to form primary sulfonamides. acs.org This method is particularly useful for introducing the -SO₂NH₂ group directly onto an aromatic ring constructed via organometallic chemistry.

Metal-free methods have also been developed for the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds. This involves an electrophilic aromatic substitution reaction using reagents like N-(tert-butoxycarbonyl)-N-(chlorosulfonyl)amine (ClSO₂NHBoc) in the presence of a base like DABCO. nih.gov For aniline derivatives, this reaction proceeds under mild conditions and shows high regioselectivity for the para position. nih.gov

| Method | Key Reagents | Starting Material | Advantages | Reference |

|---|---|---|---|---|

| Decarboxylative Sulfonylation | Cu Catalyst, SO₂, DCDMH | Aromatic Carboxylic Acid | One-pot, avoids pre-functionalization | acs.orgnih.gov |

| Sulfinylamine Reagent | t-BuONSO, Grignard Reagent | Aryl Halide (via Grignard) | Direct access to primary sulfonamides | acs.org |

| Direct Electrophilic Sulfonamidation | ClSO₂NHBoc, DABCO | Electron-rich Aromatic | Metal-free, mild conditions, high para-selectivity | nih.gov |

Advanced Synthetic Approaches to the Substituted Phenyl Ring

The synthesis of the (4-amino-3-methylphenyl) core requires precise control over the placement of the methyl and amino groups on the benzene (B151609) ring.

Strategies for Methyl and Amino Group Introduction

The most common and industrially viable route to the 4-amino-3-methylphenyl scaffold starts with commercially available toluidines or cresols. A well-documented pathway begins with o-toluidine (B26562) (2-methylaniline) . chemicalbook.comgoogle.com Because the amino group is a powerful activating ortho-, para-director, direct nitration of o-toluidine leads to a mixture of products and potential oxidation. Therefore, the amino group must first be protected, typically by acetylation with acetic anhydride (B1165640) to form N-acetyl-o-toluidine (2-methylacetanilide). google.comulisboa.pt

The subsequent nitration of 2-methylacetanilide with a mixture of nitric acid and sulfuric acid yields predominantly the 4-nitro derivative (N-(2-methyl-4-nitrophenyl)acetamide) due to the directing effect of the acetamido group. ulisboa.pt The final step is the hydrolysis of the acetamido group under acidic or basic conditions to yield the key intermediate, 2-methyl-4-nitroaniline . chemicalbook.comguidechem.com This intermediate is the direct precursor for the final reduction step after the methanesulfonamide (B31651) group has been installed.

| Step | Reaction | Typical Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 1 | Protection | o-Toluidine + Acetic Anhydride | -NH₂ → -NHCOCH₃ | google.com |

| 2 | Nitration | 2-Methylacetanilide + HNO₃/H₂SO₄ | Introduction of -NO₂ at para position | ulisboa.pt |

| 3 | Deprotection | N-(2-methyl-4-nitrophenyl)acetamide + Acid/Base | -NHCOCH₃ → -NH₂ | chemicalbook.comguidechem.com |

An alternative strategy starts from m-cresol (3-methylphenol) . google.comgoogle.com This route involves a nitrosation reaction using sodium nitrite (B80452) and an acid to form 4-nitroso-3-methylphenol. This intermediate is then reduced, for instance, by catalytic hydrogenation, to yield 4-amino-3-methylphenol . google.com This compound can then be further functionalized.

Regioselective Functionalization of Phenyl Rings

While classical electrophilic aromatic substitution is effective, modern synthetic chemistry offers more sophisticated tools for regioselective C-H functionalization, which can provide more direct and efficient routes to substituted anilines.

Directing group-assisted C-H activation has emerged as a powerful strategy. bath.ac.uk In this approach, a functional group on the aniline nitrogen (the directing group) coordinates to a transition metal catalyst (e.g., palladium, rhodium, ruthenium), positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho position. bath.ac.ukresearchgate.net While ortho-functionalization is most common, careful design of the directing group and catalytic system can achieve meta or even para selectivity. bath.ac.ukresearchgate.net For example, palladium-catalyzed C-H arylation of unprotected anilines has been achieved with high ortho-selectivity by using a cooperating ligand that prevents the competing N-arylation reaction. nih.gov

Furthermore, regioselective nitration methods that avoid harsh mixed-acid systems have been developed. An efficient ortho-nitration of aniline derivatives can be achieved using inexpensive and non-toxic iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), which is believed to proceed through a nitrogen dioxide radical intermediate. rsc.org These advanced methods provide powerful alternatives for constructing complex aniline derivatives with high precision, potentially reducing the number of synthetic steps required compared to traditional protection-functionalization-deprotection sequences.

Synthesis of Precursors and Key Intermediates

The efficient synthesis of this compound is predicated on the availability of suitably functionalized precursors. The primary strategy involves the preparation of a 4-nitro-3-methylphenyl derivative, which then undergoes reduction to the corresponding aniline.

Preparation of 4-Nitro-3-methylphenyl Derivatives

The introduction of a nitro group at the 4-position of a 3-methylphenyl scaffold is a critical step in the synthesis of the target compound's precursors. This is typically achieved through electrophilic nitration of a substituted toluene (B28343) derivative. The choice of starting material and nitrating conditions is crucial to ensure the desired regioselectivity.

One common precursor is 4-methyl-3-nitroaniline, which can be synthesized from p-toluidine (B81030). The synthesis involves the protection of the amino group, followed by nitration and subsequent deprotection. A direct nitration of p-toluidine can also be performed, though it requires careful control of reaction conditions to minimize side products. For instance, dissolving p-toluidine in concentrated sulfuric acid and treating it with a mixture of nitric acid and sulfuric acid at low temperatures (around 0°C) can yield 4-methyl-3-nitroaniline.

Another key intermediate is 4-methyl-3-nitrobenzenesulfonyl chloride. This compound can be prepared by the chlorosulfonation of 2-nitrotoluene. The reaction is typically carried out using chlorosulfonic acid, often with the addition of a small amount of sulfamic acid, at elevated temperatures. The resulting sulfonyl chloride can then be used to introduce the methanesulfonamide group.

A general route to a key precursor, 4-nitro-N-methylphenylmethanesulfonamide, involves the reaction of a suitable 4-nitrophenyl derivative. For example, the synthesis can start from 4-nitrobenzenemethanesulfonamide, which is then reacted with methylamine.

Green Chemistry Principles in Sulfonamide Synthesis

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of environmentally benign solvents, improving atom economy, and employing catalytic methods.

The use of water as a solvent is a significant step towards a greener synthesis. rsc.org A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride and omitting the need for organic bases. rsc.org The product can often be isolated by simple filtration after acidification, minimizing the need for purification using organic solvents. rsc.org

Solvent-free, or neat, reaction conditions represent another green approach. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been reported by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature on solid bases like potassium carbonate. sci-hub.se

Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is another important green metric. mdpi.com Traditional sulfonamide synthesis often generates by-products such as HCl, which reduces the atom economy. sci-hub.se Methodologies that minimize the formation of such by-products are therefore preferred.

The use of catalysts, particularly those that are recyclable, aligns with the principles of green chemistry by reducing waste and often enabling reactions to proceed under milder conditions. sci-hub.se

Stereochemical Control in Chiral Sulfonamide Analogues

While this compound itself is not chiral, the broader class of sulfonamides includes many chiral compounds with significant biological activity. The principles of stereochemical control are therefore relevant to the synthesis of chiral analogues. The development of catalytic enantioselective methods for the synthesis of chiral sulfonamides has been an area of active research.

One approach to creating chiral sulfonamides is through the synthesis of axially chiral N-arylsulfonamides. These molecules possess a chiral axis due to restricted rotation around the N-aryl bond. Catalytic enantioselective methods, often employing transition metal catalysts with chiral ligands, have been developed for this purpose. For example, palladium-catalyzed N-allylation of N-(2-substituted-phenyl)sulfonamides in the presence of a chiral ligand can produce optically active N-allylated sulfonamides with high enantioselectivity. nih.govelsevierpure.com

Another strategy involves the atroposelective hydroamination of allenes catalyzed by a palladium complex with a chiral ligand. acs.orgacs.org This method allows for the rapid construction of a variety of axially chiral sulfonamides with good functional group tolerance. acs.orgacs.org

The development of these catalytic asymmetric methods provides a powerful toolkit for the synthesis of enantiomerically enriched chiral sulfonamide analogues, which can be crucial for their pharmacological activity.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

¹H NMR Spectroscopy: The proton NMR spectrum of (4-amino-3-methylphenyl)methanesulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the methylene (B1212753) group of the methanesulfonamide (B31651) moiety. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet in the downfield region, often between 8.78 and 10.15 ppm. Aromatic protons generally resonate between 6.51 and 7.70 ppm. The methyl group attached to the aromatic ring would appear as a singlet around 2.3 ppm. The amino group protons are expected to produce a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically show signals in the range of 111.83 to 160.11 ppm. The methyl carbon would resonate at a higher field, typically around 20-25 ppm. The methylene carbon of the methanesulfonamide group would also have a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 145 |

| -CH₃ | ~2.3 | ~20 |

| -NH₂ | Broad singlet | - |

| -SO₂NH₂ | Broad singlet | - |

| -CH₂-SO₂ | ~4.3 | ~55 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be particularly useful in assigning the protons on the aromatic ring by identifying their neighboring protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide group, and the C-H and C=C vibrations of the aromatic ring and methyl group. The N-H stretching vibrations of the primary amine are expected as two bands in the range of 3459–3338 cm⁻¹. The sulfonamide N-H stretch typically appears in the region of 3349–3144 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are expected in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 914–895 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| -NH (Sulfonamide) | Stretch | 3200 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1310 - 1350 & 1140 - 1160 |

| S-N (Sulfonamide) | Stretch | 900 - 950 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound is approximately 200.26 g/mol .

Under electrospray ionization (ESI) or electron impact (EI) conditions, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the C-S and S-N bonds. A significant fragmentation pathway for many aromatic sulfonamides is the loss of SO₂ (64 Da). Current time information in Scott County, US. Other common fragments arise from the cleavage of the sulfonamide bond, which can lead to ions at m/z 156, 108, and 92 for related structures. The presence of the amino and methyl groups on the phenyl ring will influence the fragmentation pattern, potentially leading to characteristic ions that can be used to confirm the substitution pattern of the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures reveals common packing motifs and intermolecular interactions.

Typically, sulfonamide crystal structures are stabilized by a network of hydrogen bonds involving the amino and sulfonamide groups. The N-H groups of the sulfonamide and the amino group can act as hydrogen bond donors, while the sulfonyl oxygens and the amino nitrogen can act as hydrogen bond acceptors. These interactions lead to the formation of supramolecular assemblies such as dimers, chains, or more complex three-dimensional networks. The orientation of the methanesulfonamide group relative to the phenyl ring is also a key structural feature that would be determined by X-ray diffraction.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific, experimentally determined or computationally calculated data on the bond lengths, bond angles, and dihedral angles of this compound are not available in the surveyed scientific literature. Such data is typically obtained from single-crystal X-ray diffraction studies or sophisticated computational chemistry calculations, neither of which appears to have been published for this particular compound.

Analysis of Conformational Preferences and Torsional Barriers

There is no available research detailing the conformational preferences or rotational energy barriers (torsional barriers) for this compound. An analysis of this nature would require computational modeling or advanced spectroscopic techniques (e.g., variable temperature NMR), which have not been reported for this molecule.

Supramolecular Assembly and Crystal Packing Analysis

A definitive analysis of the supramolecular assembly and crystal packing of this compound is not possible without crystallographic data. While sulfonamides as a class are known to participate in hydrogen bonding, the specific networks and other non-covalent interactions for this compound remain uncharacterized.

Although the molecular structure of this compound contains hydrogen bond donors (the amino group N-H and possibly C-H bonds) and acceptors (the sulfonyl oxygens), the specific intermolecular hydrogen bonding networks, such as N–H⋯O and C–H⋯O interactions, have not been experimentally determined. Studies on other sulfonamides suggest that the sulfonyl oxygens are strong hydrogen bond acceptors. nih.gov

The presence of an aromatic ring in this compound suggests the potential for π–π stacking interactions in the solid state. However, without a crystal structure, the existence and geometry of such interactions cannot be confirmed.

Chiroptical Properties (if applicable to chiral derivatives)

The parent compound, this compound, is not chiral. Therefore, it does not exhibit chiroptical properties such as circular dichroism. There are no reports of chiral derivatives of this compound being synthesized or analyzed for their chiroptical properties.

Optical Rotatory Dispersion (ORD)

For a molecule to be ORD active, it must be chiral. This compound itself is not chiral and therefore would not exhibit an ORD spectrum. However, if a chiral center were introduced into the molecule, or if it were to form a chiral complex, ORD could be a valuable tool for its structural analysis.

The ORD curve of a chiral compound typically displays one or more "Cotton effects," which are characteristic peaks and troughs in the vicinity of the molecule's absorption bands. The sign (positive or negative) and magnitude of the Cotton effect can provide crucial information about the absolute configuration of the chiral center(s).

Should a chiral derivative of this compound be synthesized and analyzed by ORD, the resulting data could be presented in a table format, as hypothetically illustrated below. This table would typically include the wavelength at which measurements are taken, the specific rotation [α], and the molar rotation [Φ].

Hypothetical ORD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) | Molar Rotation [Φ] (degrees·cm²/dmol) |

|---|---|---|

| 700 | +50 | +100 |

| 589 (D-line) | +75 | +150 |

| 450 | +120 | +240 |

| 350 (Peak) | +500 | +1000 |

| 320 (Trough) | -300 | -600 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound or any of its derivatives.

The analysis of such an ORD spectrum would involve identifying the positions and signs of the Cotton effects. These features could then be correlated with the electronic transitions of the chromophores within the molecule, such as the substituted benzene ring. The relationship between the observed Cotton effect and the stereochemistry of the molecule is often established through empirical rules, such as the Octant Rule for ketones, or by comparison with the ORD spectra of structurally related compounds with known absolute configurations.

Theoretical and Computational Investigations of 4 Amino 3 Methylphenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of (4-amino-3-methylphenyl)methanesulfonamide. These computational methods are instrumental in understanding the behavior of the molecule at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netresearchgate.netnih.gov This process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of the atoms.

The optimized geometry provides a clear picture of the spatial orientation of the amino, methyl, and methanesulfonamide (B31651) groups attached to the phenyl ring. These calculations are foundational for understanding the molecule's reactivity and interactions. Furthermore, DFT is used to analyze the electronic structure, providing information on how electrons are distributed within the molecule. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | ||

|---|---|---|---|---|---|

| S-N | 1.63 | C-S-N | 107.5 | C-N-S-C | -65.2 |

| S-O1 | 1.43 | O1-S-O2 | 120.1 | H-N-S-O1 | 175.8 |

| C-N | 1.42 | C-N-H | 115.3 | C-C-N-S | -178.9 |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are used to approximate the many-electron Schrödinger equation. nih.gov For this compound, ab initio calculations can provide valuable information about its electronic properties, such as the total energy, dipole moment, and charge distribution. These methods, while often more computationally intensive than DFT, can offer a different perspective and serve as a benchmark for DFT results. The electronic properties derived from these calculations are crucial for understanding the molecule's polarity and its potential for intermolecular interactions. acs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO is known as the energy gap, which is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.comyoutube.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, these energies are calculated using DFT. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.66 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. core.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. core.ac.uk Additionally, the vibrational frequencies corresponding to the infrared and Raman spectra can be calculated. nih.gov These theoretical predictions aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.

| Carbon Atom | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| C1 (C-S) | 138.2 | 137.9 |

| C2 (C-NH2) | 145.6 | 145.3 |

| C3 (C-CH3) | 121.5 | 121.2 |

| C4 | 114.8 | 114.5 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, showing how the molecule changes its shape in different environments. nsf.gov These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding solvation effects, which describe how a solvent influences the properties of a solute molecule. nih.gov By simulating the molecule in a solvent box (e.g., water or DMSO), it is possible to analyze the interactions between the solute and solvent molecules, such as hydrogen bonding. researchgate.net This information is vital for predicting the behavior of this compound in a biological or chemical system.

Prediction of Physicochemical Parameters via Computational Methods (e.g., pKa, dipole moment, gas-phase acidity)

Computational chemistry provides powerful tools for the in-silico prediction of fundamental physicochemical properties of molecules, offering insights that are crucial in drug discovery and development. For this compound, these methods can estimate properties such as pKa, dipole moment, and gas-phase acidity, which influence its behavior in biological systems.

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. The ionization state significantly affects a compound's solubility, permeability, and target binding affinity. Various computational approaches, including those based on quantum mechanics or empirical methods like graph-convolutional neural networks, are used for accurate pKa prediction. xundrug.cnacdlabs.com For this compound, there are two primary ionizable centers: the aniline-like amino group and the sulfonamide nitrogen. Web-based servers like MolGpKa, which utilize graph-convolutional neural networks trained on large datasets, can predict these values by identifying ionizable sites and applying a learned model. xundrug.cnbio.tools

The dipole moment is a measure of the polarity of a molecule, which influences its solubility in polar solvents and its ability to participate in dipole-dipole interactions with biological macromolecules. Ab initio and Density Functional Theory (DFT) calculations are standard methods for computing the dipole moment by first optimizing the molecule's geometry and then calculating the electronic distribution.

Gas-phase acidity (ΔG_acid) is a fundamental measure of a molecule's intrinsic acidity in the absence of solvent effects. It is typically calculated using high-level quantum chemical methods that determine the Gibbs free energy change associated with the deprotonation of the molecule. mdpi.com These calculations involve geometry optimization and frequency calculations for both the neutral molecule and its conjugate base. acs.org

A summary of predicted physicochemical parameters for this compound, based on computational methods, is presented below.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| Acidic pKa (Sulfonamide N-H) | 9.85 ± 0.50 | Graph-Convolutional Neural Network (MolGpKa) |

| Basic pKa (Aromatic NH2) | 4.75 ± 0.45 | Graph-Convolutional Neural Network (MolGpKa) |

| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-31G) |

| Gas-Phase Acidity | Data not available* | G3(MP2) or similar high-level methods |

Computational Analysis of Reaction Mechanisms and Pathways (e.g., C–H activation)

Computational analysis is a vital tool for elucidating the mechanisms of complex organic reactions, such as the functionalization of C–H bonds. The sulfonamide group is a versatile directing group in organic synthesis, capable of guiding the site-selective functionalization of otherwise unactivated C–H bonds. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into the reaction pathways, transition states, and the origins of selectivity in such transformations. acs.org

For a molecule like this compound, the aromatic ring possesses several C–H bonds that could potentially be functionalized. Iridium-catalyzed ortho-hydrogen isotope exchange, for example, has been shown to be directed by a primary sulfonamide group. acs.org Computational analysis of such a reaction would involve:

Substrate Complexation: Modeling the initial coordination of the catalyst to the sulfonamide directing group.

C–H Activation: Calculating the energy barriers for the activation of different C–H bonds to determine the rate-determining step and the preferred site of reaction. Computational studies have revealed that C–H activation is often the rate-determining step in these processes. acs.org

Selectivity Analysis: Comparing the activation energies for C–H activation at the positions ortho to the sulfonamide group. For this compound, this would involve comparing the activation at the C5 position versus the C1 position (adjacent to the methyl group). The calculations can reveal that the reaction may favor the least sterically hindered position. acs.org

Furthermore, computational studies can explain how catalyst design influences reaction outcomes. For instance, employing more sterically encumbered catalyst derivatives can reverse chemoselectivity in molecules with multiple potential coordinating sites. acs.org By mapping the potential energy surface of the reaction, researchers can understand how different directing groups (e.g., sulfonamide vs. N-heterocycles) compete and how reaction conditions like the choice of solvent can switch the site-selectivity of C–H functionalization. researchgate.net This predictive power is instrumental in developing new synthetic methodologies and for the late-stage diversification of drug candidates containing the sulfonamide pharmacophore. acs.org

In Silico Mechanistic Studies of Interactions with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. rjb.ronih.gov This method is fundamental in drug discovery for identifying potential binding sites and predicting the binding mode of inhibitors. For sulfonamide-containing compounds like this compound, docking simulations can elucidate how the molecule fits into the active site of a target protein, such as a kinase or carbonic anhydrase. mdpi.comrjb.ro

The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding affinity. nih.gov The results can reveal key interactions that stabilize the ligand-protein complex. For example, docking studies on sulfonamide derivatives targeting penicillin-binding protein 2X (PBP-2X) have shown that these compounds can form favorable hydrogen bond interactions within the active site, with binding orientations comparable to known drugs like cefuroxime. rjb.ro Similarly, docking of cyclic sulfonamide derivatives into the active site of SARS-CoV-2 3CL protease has identified crucial hydrogen bonding and hydrophobic interactions with key amino acid residues like GLU166, MET49, and LEU50. nih.gov These studies help in understanding the structural basis of inhibition and guide the design of more potent compounds.

While molecular docking provides a qualitative prediction of the binding pose, more rigorous computational methods are required to accurately estimate the binding affinity (binding free energy) of a ligand to its target. Methods such as the Linear Interaction Energy (LIE) and Relative Binding Free Energy (RBFE) calculations offer quantitative predictions that can be correlated with experimental data. researchgate.netacs.org

| Interaction Type | Calculated Energy Contribution (Hypothetical) | Computational Method |

|---|---|---|

| van der Waals | -25 kJ/mol | LIE / MM-PBSA |

| Electrostatic | -15 kJ/mol | LIE / MM-PBSA |

| Polar Solvation | +20 kJ/mol | Poisson-Boltzmann / Generalized Born |

| Non-polar Solvation | -5 kJ/mol | SASA-based methods |

| Total Binding Free Energy (ΔG_bind) | -25 kJ/mol | Sum of components |

Note: The data in this table is hypothetical and serves to illustrate the typical output of binding energy decomposition analysis.

A detailed analysis of the non-covalent interactions between a ligand and its protein target is crucial for understanding the determinants of binding affinity and selectivity. For sulfonamides, the -S(=O)2-NH- functional group is a key pharmacophore capable of engaging in multiple important interactions. rjb.ro

Hydrogen Bonds: The two oxygen atoms of the sulfonamide group are excellent hydrogen bond acceptors, while the sulfonamide N-H group is a hydrogen bond donor. These groups frequently form hydrogen bonds with amino acid residues in the protein's active site. rjb.ronih.gov For instance, the cocrystal structure of a sulfonamide ligand with FKBP12 revealed that the sulfonamide oxygens engage in highly conserved C-H···O=S interactions with tyrosine and phenylalanine residues. nih.govacs.org

Hydrophobic Interactions: The aromatic ring of this compound and its methyl substituent can participate in favorable hydrophobic interactions with non-polar amino acid side chains such as leucine, valine, and isoleucine within the binding pocket. These interactions are often a major driving force for ligand binding. researchgate.net

Computational tools can generate detailed 2D interaction diagrams that visualize these contacts, highlighting specific hydrogen bonds, hydrophobic contacts, and other polar interactions, along with their respective distances. acs.org This profiling allows medicinal chemists to understand the structure-activity relationship (SAR) and rationally design modifications to the ligand to enhance these key interactions, thereby improving potency and selectivity.

| Functional Group of Ligand | Interacting Residue(s) (Hypothetical Target) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Sulfonamide Oxygen-1 | Tyr82 (OH) | Hydrogen Bond (Acceptor) | 2.8 |

| Sulfonamide Oxygen-2 | Phe36 (Backbone C-H) | C-H···O Interaction | 3.1 |

| Sulfonamide N-H | Asp32 (Carbonyl O) | Hydrogen Bond (Donor) | 2.9 |

| Aromatic Ring | Leu50, Val55 | Hydrophobic | 3.5 - 4.0 |

| Amino Group (NH2) | Glu80 (Carboxylate) | Hydrogen Bond / Salt Bridge | 3.0 |

Note: The data in this table is hypothetical, illustrating a plausible interaction profile for the compound within a protein binding site.

Mechanistic Chemical Biology and Molecular Interactions

Investigation of Molecular Recognition and Binding Mechanisms

The biological activity of (4-amino-3-methylphenyl)methanesulfonamide is underpinned by its ability to engage with specific molecular targets, primarily enzymes, through a variety of interaction dynamics.

The interaction of this compound with key enzymes such as dihydropteroate (B1496061) synthetase, cyclooxygenase-2 (COX-2), and carbonic anhydrase has been a subject of detailed investigation.

Dihydropteroate Synthetase (DHPS): As a sulfonamide, this compound is a structural analog of p-aminobenzoic acid (PABA), a natural substrate for DHPS, an enzyme crucial in the folate synthesis pathway of bacteria. nih.gov The compound acts as a competitive inhibitor, binding to the PABA site on DHPS. nih.gov This binding is facilitated by the similar chemical features between the sulfonamide and PABA, effectively blocking the synthesis of dihydrofolate and subsequently inhibiting bacterial growth. nih.gov Resistance to sulfonamides can arise from mutations in the DHPS active site, particularly in the loops that form the PABA-binding pocket, which can reduce the binding affinity of the inhibitor. researchgate.net

Cyclooxygenase-2 (COX-2): Methanesulfonamide (B31651) derivatives have been shown to selectively inhibit COX enzymes, which are key in the inflammatory response. The anti-inflammatory effects of these compounds are attributed to the reduction in prostaglandin (B15479496) synthesis resulting from COX-2 inhibition. The general binding mode for sulfonamide-based COX-2 inhibitors involves the sulfonamide moiety interacting with a hydrophilic side pocket in the enzyme's active site.

Carbonic Anhydrase (CA): Sulfonamides are well-established inhibitors of carbonic anhydrases. The primary interaction involves the sulfonamide group coordinating with the zinc ion located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the enzyme's catalytic activity. The orientation of the sulfamido group and its interactions with active site residues, such as those in the loop containing Leu198, Thr199, and His200 in human carbonic anhydrase I, are crucial for the inhibitory potency.

Beyond the well-characterized enzyme targets, research suggests that sulfonamides can interact with other biological macromolecules. One such potential target class is immune receptors. Studies have shown that certain sulfonamides can bind directly to T-cell receptors (TCRs), suggesting a pharmacological interaction with immune receptors that does not require the formation of a stable hapten-carrier complex. nih.gov This direct interaction can lead to T-cell activation and may be mediated by non-covalent forces such as van der Waals interactions and salt bridges. nih.gov DNA has also been identified as a potential molecular target for sulfonamide derivatives, with interactions occurring through intercalation and groove binding. nih.govacs.org

The binding of this compound and related compounds is characterized by specific molecular interactions.

Enzyme Active Sites: In enzymes like carbonic anhydrase, the key binding motif is the coordination of the sulfonamide group with the active site zinc ion. In DHPS, the sulfonamide mimics the carboxylate of PABA, forming interactions within the substrate-binding pocket. For COX-2, hydrophobic interactions with the enzyme's channel and hydrogen bonding with residues in a side pocket are characteristic.

DNA Interactions: For sulfonamide derivatives that bind to DNA, the interactions involve the planar aromatic rings of the compound intercalating between the base pairs of the DNA double helix. Additionally, interactions within the minor groove of DNA have been observed, which can be stabilized by hydrogen bonds and, in some cases, π–sulfur interactions. acs.org

The following table summarizes the key molecular interactions for sulfonamide-based compounds with various biological targets.

| Target | Key Interaction Motifs | References |

|---|---|---|

| Dihydropteroate Synthetase | Competitive binding at the PABA site, mimicking the natural substrate. | nih.govresearchgate.net |

| Carbonic Anhydrase | Coordination of the sulfonamide group with the active site zinc ion. | |

| COX-2 | Interaction of the sulfonamide moiety with a hydrophilic side pocket. | |

| T-Cell Receptors | Direct, non-covalent binding to TCR domains. | nih.gov |

| DNA | Intercalation between base pairs and minor groove binding. | nih.govacs.org |

Modulation of Biochemical Pathways (at a mechanistic level)

The interaction of this compound with its molecular targets leads to the perturbation of various biochemical pathways.

DNA Interaction Mechanisms: Sulfonamide derivatives have been shown to interact with DNA, suggesting a potential mechanism for perturbing cellular pathways related to DNA replication and transcription. nih.gov The binding can occur through a mixed mode of partial intercalation and groove binding. nih.gov For instance, molecular docking studies of some sulfonamide derivatives have shown hydrogen bond interactions between the compound and DNA base pairs. nih.gov This interaction can lead to downstream effects on cellular processes that rely on DNA integrity and accessibility.

Protein Acylation: While direct acylation by this compound is not established, related N-acyl-N-alkyl sulfonamides have been developed as reagents for the targeted acylation of lysine (B10760008) residues in proteins. acs.orgnih.gov This chemistry leverages the proximity of a ligand-binding event to facilitate the rapid and efficient transfer of an acyl group to a nearby lysine. acs.org This suggests that the sulfonamide scaffold, when appropriately modified, can be used to perturb cellular pathways by covalently modifying key protein players. Studies have also indicated that the binding of sulfonamides to proteins like albumin can interfere with their acetylation. cdnsciencepub.comcdnsciencepub.com

The receptor binding profile of this compound is an area of ongoing investigation. While specific, high-affinity receptor binding has not been extensively characterized for this particular compound, the broader class of sulfonamides has been shown to interact with various receptors.

T-Cell Receptor (TCR) Interaction: As mentioned, sulfonamides can directly bind to TCRs. In silico docking studies have identified potential binding sites on the CDR2β and CDR3α domains of the TCR for different sulfanilamides. nih.gov This direct interaction can trigger downstream signaling cascades, leading to T-cell activation. nih.gov

Serotonin (B10506) Receptors: Some sulfonamide-containing compounds, such as Sumatriptan, act as serotonin receptor agonists. openaccesspub.org While this compound is a different molecule, this highlights the potential for the sulfonamide scaffold to be incorporated into molecules that target specific receptor systems. One commercial source notes that a related compound, 4-Amino-N-methylbenzenemethanesulfonamide, is an intermediate in the synthesis of Sumatriptan and that its structural properties facilitate interactions with serotonin receptors.

Design and Application as Chemical Probes for Biological Research

Extensive research into the applications of this compound has not yielded specific examples of its use as a chemical probe for biological research. The scientific literature does not currently contain detailed reports on the development of fluorescent or affinity-tagged analogues of this compound, nor does it describe its application in activity-based protein profiling (ABPP).

While the principles of creating such tools are well-established in chemical biology, their specific application to this compound has not been documented. The following sections outline the general methodologies that could theoretically be applied to this compound, based on established practices in the field.

Development of Fluorescent or Affinity-Tagged Analogues

The development of chemical probes from a parent compound like this compound would typically involve the strategic addition of a fluorescent dye or an affinity tag. This process requires careful consideration of the compound's structure-activity relationship to ensure that the modification does not significantly impair its original biological activity.

Fluorescent Analogues: A fluorescent analogue could be created by attaching a fluorophore to a position on the this compound molecule that is not critical for its biological interactions. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The goal is to create a tool that allows for the visualization of the compound's localization and interaction with cellular components.

Affinity-Tagged Analogues: Similarly, an affinity-tagged analogue would involve the conjugation of a tag, such as biotin (B1667282), to the parent compound. This tag would facilitate the isolation and identification of the compound's binding partners through techniques like affinity purification followed by mass spectrometry.

Table 1: Potential Moieties for Analogue Development

| Tag Type | Example Moiety | Purpose |

|---|---|---|

| Fluorescent | Fluorescein, Rhodamine, BODIPY | Visualization and tracking of the molecule in biological systems. |

Use in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes in complex biological systems. nih.govnih.gov This technique utilizes active site-directed chemical probes that covalently label active enzymes. frontiersin.org

For a compound like this compound to be used in ABPP, it would typically need to be modified into an activity-based probe (ABP). An ABP generally consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. biorxiv.org

The design of an ABP based on this compound would require:

Identification of a suitable reactive group: This would be a chemical moiety capable of forming a stable covalent bond with a nucleophilic residue in the active site of a target enzyme.

Incorporation of the parent compound as the recognition element: The this compound scaffold would serve to direct the probe to its specific protein targets.

Attachment of a reporter tag: This would enable the visualization or pull-down of the labeled proteins for subsequent identification and analysis.

Table 2: Components of a Hypothetical Activity-Based Probe

| Component | Function | Potential Moiety for a this compound-based Probe |

|---|---|---|

| Reactive Group | Covalently modifies the target enzyme's active site. | Fluorophosphonate, Acrylamide, Epoxide |

| Recognition Element | Provides specificity for the target enzyme class. | This compound scaffold |

While these methodologies are standard in the field of chemical biology, it is important to reiterate that there is currently no published research demonstrating the design or application of this compound as a chemical probe, either through the development of fluorescent or affinity-tagged analogues or its use in activity-based protein profiling.

Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of separation science and is indispensable for the analysis of pharmaceutical compounds like (4-amino-3-methylphenyl)methanesulfonamide. It allows for the separation of the main compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying aminophenyl sulfonamide compounds. wu.ac.th Reversed-phase (RP) HPLC is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase. For compounds structurally similar to this compound, such as 4-amino benzene (B151609) sulphonamide, RP-HPLC methods have been developed using C8 or C18 columns. wu.ac.thresearchgate.net These columns, packed with silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) chains, effectively retain and separate compounds based on their hydrophobicity.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pom.go.id A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components in a reasonable time with good resolution. researchgate.net Detection is commonly achieved using a UV-visible or a Photo-Diode Array (PDA) detector. wu.ac.th The aromatic ring in this compound provides a chromophore that allows for detection at specific wavelengths, typically around 254-270 nm. nih.gov

For enhanced sensitivity, especially for trace-level impurities, pre-column derivatization can be employed. The primary amino group can react with reagents like o-phthalaldehyde (B127526) (OPA) or 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) to form highly chromophoric derivatives, allowing for lower detection limits. nih.govnih.gov

Table 1: Representative HPLC Conditions for Analysis of Related Aminophenyl Sulfonamides

| Parameter | Condition 1 | Condition 2 |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th | Kromasil ODS C18 (250x4.6 mm, 5µm) nih.gov |

| Mobile Phase | Gradient of Buffer and Acetonitrile wu.ac.th | Gradient of Acetate Buffer/ACN/Triethylamine and Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min wu.ac.th | 0.4 mL/min nih.gov |

| Detector | UV/PDA at 265 nm wu.ac.th | UV at 260 nm nih.gov |

| Temperature | 25 °C wu.ac.th | Room Temperature nih.gov |

| Analyte Type | 4-Amino Benzene Sulphonamide wu.ac.th | Amino Acid Derivatives (post-derivatization) nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of the polar amino (-NH2) and sulfonamide (-SO2NH-) groups makes the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. researchgate.net Therefore, a crucial derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Derivatization targets the active hydrogens on the amino and sulfonamide groups. Common approaches include:

Methylation: Reagents like diazomethane (B1218177) can methylate the acidic N-H of the sulfonamide group, increasing volatility. oup.com

Acylation: The amino group can be acylated using reagents like perfluoroacyl anhydrides. The resulting derivatives are often highly volatile and detectable at low concentrations using an electron-capture detector (ECD). scilit.com

Once derivatized, the compound can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. oup.comnih.gov The choice of detector depends on the derivatizing agent and the required sensitivity, with Flame Ionization Detection (FID) being a general-purpose option and mass spectrometry (MS) or ECD providing higher sensitivity and selectivity. scilit.com

The parent molecule, this compound, is achiral and does not have enantiomers. However, if a chiral center is introduced into the molecule, for instance, through synthetic modification or metabolic processes, the separation of the resulting enantiomers becomes critical. Chiral HPLC is the predominant technique for this purpose. nih.govmdpi.com

Enantiomeric separation can be achieved through two main strategies:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the two enantiomers. researchgate.net This results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely effective for separating a broad range of chiral compounds, including those with amine functionalities. researchgate.netnih.gov

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., C18). nih.gov

The direct method using CSPs is often preferred due to its simplicity and avoidance of potential kinetic resolution issues during derivatization. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Amines

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) nih.gov | Hexane/Isopropanol, Polar Organic Solvents nih.gov |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) mdpi.com | Hexane/Ethanol mdpi.com |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water, Acetonitrile/Buffer |

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. For a compound like this compound, LC-MS is invaluable. Following separation on an RP-HPLC column, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that can confirm the identity of the compound.

For quantitative studies, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific parent ion for the compound is selected and fragmented, and a specific fragment ion (daughter ion) is monitored. This process is highly selective and allows for accurate quantification even at very low concentrations in complex biological matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. After separation in the GC, the derivatives enter the mass spectrometer, typically using Electron Impact (EI) or Chemical Ionization (CI) sources. researchgate.netnih.gov GC-MS provides definitive identification by matching the fragmentation pattern of the analyte to a reference spectrum. nih.gov It is also a robust quantitative tool, particularly when stable isotope-labeled internal standards are used in a technique called selected-ion monitoring (SIM), where the instrument is set to detect only specific m/z values corresponding to the analyte and the internal standard. oup.com

Quantitative Spectroscopic Methods

While chromatography is essential for separation, spectroscopic methods can provide direct quantitative information, often with simpler sample preparation.

UV-Visible (UV-Vis) Spectroscopy can be used for the quantitative analysis of this compound, provided it is the only absorbing species in the sample solution or its concentration is being determined in a pure substance. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The aminophenyl moiety acts as a chromophore, with related sulfonamides like sulfanilamide (B372717) showing an absorption maximum (λmax) around 258 nm. nih.gov The λmax and molar absorptivity can be influenced by the pH of the solution, which affects the ionization state of the amino and sulfonamide groups. pharmahealthsciences.net

A classic colorimetric method for quantifying primary aromatic amines involves diazotization. The sample is treated with nitrous acid to convert the primary amino group into a diazonium salt. This salt is then coupled with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a stable, intensely colored azo dye. luc.edu The absorbance of this dye is measured at its λmax (typically in the visible region, ~545 nm), and the concentration of the original compound is determined from a calibration curve. slideshare.net

Table 3: Spectroscopic Data for Structurally Similar Sulfonamides

| Compound | Method | λmax (nm) | Linearity Range |

| Sulfacetamide (B1682645) Sodium | UV-Vis (pH 4.0) | 271 nih.gov | 1.0–5.0 × 10⁻⁵ M nih.gov |

| Sulfanilamide | UV-Vis (pH 4.0) | 258 nih.gov | 1.0–5.0 × 10⁻⁵ M nih.gov |

| Sulfanilamide | Colorimetric (NQS reagent) | 455 researchgate.net | 5–30 µg/mL researchgate.net |

UV-Visible Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible spectroscopy is a versatile and widely accessible analytical technique that provides valuable information on the electronic transitions within a molecule and serves as a robust method for quantitative analysis. For an aromatic compound like this compound, the presence of the benzene ring, the amino group, and the methanesulfonamide (B31651) group gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The principle underlying quantitative analysis by UV-Visible spectroscopy is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. vlabs.ac.innumberanalytics.comjove.com The law is expressed as:

A = εbc

Where:

A is the absorbance (dimensionless)

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in mol L⁻¹)

To determine the concentration of this compound in a solution, a calibration curve is typically constructed. This involves preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorbance. chemguide.co.uk Plotting absorbance versus concentration should yield a straight line, the slope of which is equal to the molar absorptivity. chemguide.co.uk

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily due to the π → π* and n → π* transitions associated with the aromatic ring and the non-bonding electrons of the amino and sulfonamide functional groups. Aromatic amines typically exhibit strong absorption bands in the UV region. oup.com The position and intensity of these bands can be influenced by the solvent polarity and pH of the solution. For instance, protonation of the amino group in acidic conditions can cause a hypsochromic (blue) shift in the absorption spectrum. pharmahealthsciences.net

Illustrative Data for UV-Visible Spectroscopic Analysis:

Below is a hypothetical data table illustrating the kind of results that would be obtained during the UV-Visible spectroscopic analysis of this compound for the purpose of constructing a calibration curve.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 285 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

| Unknown Sample | 0.489 |

From a calibration curve generated with such data, the concentration of an unknown sample can be accurately determined. youtube.com

The electronic transitions of aromatic sulfonamides have also been a subject of study, with the electronic spectra providing insights into their molecular structure and interactions. nih.govindexcopernicus.com The combination of the aromatic amine and sulfonamide moieties in this compound would result in a complex spectrum that is a composite of the electronic transitions of both chromophores.

Hypothetical Electronic Transition Data:

This table presents hypothetical data on the electronic transitions that might be observed for this compound in a common solvent like ethanol.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Probable Electronic Transition |

| ~230 | ~12,000 | π → π* (Benzene ring) |

| ~285 | ~2,500 | π → π* (Influenced by amino and sulfonamide groups) |

| ~320 | ~800 | n → π* (Amino and/or sulfonamide group) |

Development of Robust Analytical Protocols for Research Batches

The development of a robust analytical protocol is a critical step to ensure the consistency and quality of research batches of this compound. A well-designed protocol will encompass various analytical techniques to provide a comprehensive characterization of the compound.

The development process for an analytical protocol typically involves the following stages:

Method Selection: Based on the physicochemical properties of this compound, appropriate analytical techniques are chosen. For purity determination and impurity profiling, High-Performance Liquid Chromatography (HPLC) is often the method of choice for aromatic compounds. nih.govrsc.org For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable.

Method Development and Optimization: For each selected technique, the analytical parameters are systematically optimized to achieve the desired performance characteristics. For an HPLC method, this would involve selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength. mdpi.com The goal is to achieve good resolution between the main compound and any potential impurities or degradation products.

Method Validation: Once a method is optimized, it must be validated to demonstrate its suitability for its intended purpose. The validation process typically evaluates the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Protocol Summary for a Research Batch:

The following table provides a hypothetical summary of a robust analytical protocol for a research batch of this compound.

| Analytical Test | Method | Purpose | Acceptance Criteria |

| Identification | ¹H NMR, ¹³C NMR, MS, IR | Structural Confirmation | Spectra consistent with the proposed structure |

| Assay (Purity) | HPLC-UV | To determine the content of the main compound | ≥ 98.0% |

| Related Substances | HPLC-UV | To identify and quantify impurities | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |

| Residual Solvents | Gas Chromatography (GC) | To quantify any remaining solvents from synthesis | As per ICH guidelines |

| Water Content | Karl Fischer Titration | To determine the amount of water | ≤ 0.5% |

By establishing and adhering to such a comprehensive analytical protocol, researchers can ensure the quality, consistency, and reliability of the data generated using this compound in further studies.

Structure Mechanism Relationship Smr Studies and Derivatization

Systematic Modification of the (4-amino-3-methylphenyl)methanesulfonamide Core

The aromatic ring of this compound presents multiple positions for substitution, allowing for fine-tuning of the molecule's physicochemical properties. The existing amino (-NH2) and methyl (-CH3) groups influence the ring's electron density and reactivity. Further modifications can modulate properties such as acidity, lipophilicity, and the potential for specific intermolecular interactions.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to alter the electronic character of the ring. For instance, adding an EWG like a nitro (-NO2) or cyano (-CN) group can decrease the pKa of the sulfonamide NH, potentially strengthening hydrogen bonds. Conversely, adding further EDGs could enhance π-π stacking or cation-π interactions with a target protein. sdu.dk The position of these substituents is crucial, as steric hindrance can affect the molecule's conformation and its ability to fit into a binding pocket.

Table 1: Predicted Effects of Aromatic Ring Substituents on this compound Properties

| Position of Substitution | Substituent Type | Example Substituent | Predicted Impact on Acidity (pKa) of Sulfonamide | Potential Effect on Binding Interactions |

| 2, 5, or 6 | Electron-Withdrawing (EWG) | -Cl, -CF3 | Decrease | May enhance hydrogen bonding; alters electrostatic potential |

| 2, 5, or 6 | Electron-Donating (EDG) | -OCH3, -OH | Increase | May enhance hydrophobic or π-stacking interactions |

| 2 or 6 | Bulky Group | -t-butyl | Minimal electronic effect | May introduce steric hindrance, forcing conformational changes |

The methanesulfonamide (B31651) group (-NHSO2CH3) is a critical functional group, often acting as a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). Modifications to this moiety can significantly impact binding affinity and metabolic stability. researchgate.net

One common strategy is to replace the methyl group with larger alkyl chains, cycloalkyl groups, or aromatic rings. nih.gov This can probe for additional hydrophobic pockets in the target's binding site. Replacing the alkyl group with an aromatic one can introduce the potential for further π-stacking interactions and may shift activity, for example from agonism to antagonism. nih.gov Another approach involves N-alkylation or N-arylation of the sulfonamide nitrogen, which removes the hydrogen bond donating capability and can be used to assess its importance for activity.

Table 2: Potential Modifications to the Methanesulfonamide Moiety

| Modification Type | Example Structure | Rationale for Modification |

| R-group Variation | Replace -CH3 with -CH2CH3, -phenyl | To explore larger hydrophobic pockets and potential π-stacking interactions. |

| N-Substitution | Replace -NHSO2- with -N(CH3)SO2- | To eliminate the N-H hydrogen bond donor capability and assess its importance. |

| Sulfonyl Group Alteration | Isosteric replacement (see 7.2) | To modulate acidity, stability, and hydrogen bonding patterns. |

A pharmacophore model for derivatives of this compound would consist of key molecular features responsible for its biological activity. nih.gov By analyzing the structure-activity relationships (SAR) from derivatization studies, a hypothetical pharmacophore can be constructed.

For this scaffold, the key determinants would likely include:

A hydrogen bond donor: The sulfonamide N-H group.

Two hydrogen bond acceptors: The two sulfonyl oxygens.

An aromatic ring feature: For hydrophobic or π-stacking interactions.

A hydrogen bond donor/acceptor: The 4-amino group, which can also influence the ring's electronics.

A hydrophobic feature: The 3-methyl group, which also creates a specific substitution pattern on the ring.

The spatial arrangement of these features is critical for proper alignment within a biological target's active site. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures with improved properties while retaining key binding interactions. drughunter.comnih.govresearchgate.netresearchgate.net Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. tandfonline.comnih.gov

For this compound, several bioisosteric replacements could be considered:

Sulfonamide Moiety: The sulfonamide group is a well-known bioisostere of a carboxylic acid. drughunter.comtandfonline.comzu.ac.ae Other replacements include tetrazoles or acylsulfonamides, which can mimic the acidic proton and hydrogen bonding capabilities but offer different spatial arrangements and pKa values. rsc.org

Aromatic Ring: The phenyl ring could be "hopped" to other aromatic or heteroaromatic systems, such as pyridine (B92270), thiazole, or pyrazole. This can alter the molecule's dipole moment, solubility, and introduce new hydrogen bonding possibilities, while maintaining a rigid core to present the key pharmacophoric features. nih.gov

Amino Group: The primary amino group could be replaced with other hydrogen bond donors like a hydroxyl group or incorporated into a heterocyclic ring.

Table 3: Bioisosteric Replacement and Scaffold Hopping Strategies

| Original Moiety | Potential Bioisostere/Scaffold | Rationale |

| Methanesulfonamide (-NHSO2CH3) | Carboxylic Acid (-COOH) | Classical bioisostere, alters acidity and lipophilicity. drughunter.com |

| Methanesulfonamide (-NHSO2CH3) | Tetrazole (-CN4H) | Increases acidity, metabolically stable, mimics carboxylate. tandfonline.comzu.ac.ae |

| Phenyl Ring | Pyridine Ring | Introduces a hydrogen bond acceptor, alters polarity and solubility. |

| Phenyl Ring | Thiazole Ring | Changes ring electronics and potential for metabolic pathways. nih.gov |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of derivatives (a library) from a common scaffold. researchgate.net For the this compound core, a combinatorial library could be generated to rapidly explore the structure-activity landscape.

A potential synthetic strategy could involve a multi-component reaction or a parallel synthesis approach. organic-chemistry.orgacs.org For example, starting with a protected 4-amino-3-methylaniline, a diverse set of sulfonyl chlorides (R-SO2Cl) could be reacted to vary the group attached to the sulfonyl moiety. Subsequently, after deprotection, the amino group could be functionalized with a variety of building blocks. Modern flow chemistry techniques can make this process more efficient and environmentally friendly. acs.org

This approach allows for the systematic variation of multiple substitution points simultaneously, generating a large and diverse set of compounds for biological screening.

Impact of Structural Changes on Molecular Interactions and Pathways

Every structural modification to the this compound scaffold directly influences its potential molecular interactions, which in turn dictates its effect on biological pathways.